N-(3,3-diphenylpropyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-(3,3-diphenylpropyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C21H23N3O and its molecular weight is 333.435. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neuropharmacological Effects
Research on related pyrazole compounds, such as difenamizole, a synthesized analgesic, has explored their effects on conditioned avoidance responses in rats. Difenamizole showed a significant increase in avoidance failures and decreased fecal boluses excretion, indicating its potential neuropharmacological effects and highlighting the impact of pyrazole derivatives on conditioned avoidance performance, similar to the effects produced by chlorpromazine Effects of 1,3-diphenyl-5-(2-dimethylaminopropionamide)-pyrazole[difenamizole] on a conditioned avoidance response.
Antidepressant Properties
Another study focused on 3,4-diphenyl-1H-pyrazole-1-propanamine derivatives, identifying them as potential antidepressants with reduced side effects. This work indicates the capability of certain pyrazole derivatives to match the effectiveness of traditional antidepressants like imipramine in standard animal assays without significant anticholinergic action, suggesting their utility in mental health treatments 3,4-Diphenyl-1H-pyrazole-1-propanamine antidepressants.
Anticonvulsant Activity
The synthesis and evaluation of substituted 3,5-diphenyl-2-pyrazoline-1-carboxamide derivatives from chalcone reactions have demonstrated protective effects against maximal electroshock seizure (MES) in mice. Some derivatives showed high protection at lower dose levels, highlighting the anticonvulsant potential of pyrazole derivatives for treating seizures Synthesis And Anticonvulsant Activity Of Some Substituted 3,5-Diphenyl-2-Pyrazoline-1-Carboxamide Derivatives.
Cytotoxic Activities
Research into carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities with the pyrazole compound , has shown potent cytotoxicity against various cancer cell lines. This suggests the potential of pyrazole derivatives in developing new chemotherapeutic agents Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines.
Antifungal Leads
A study on pyrazole-4-formylhydrazide derivatives containing a diphenyl ether fragment aimed at targeting succinate dehydrogenase for antifungal applications revealed significant effects. This indicates the potential of pyrazole derivatives in agricultural fungicides and highlights their role in addressing plant diseases Expedient Discovery for Novel Antifungal Leads Targeting Succinate Dehydrogenase: Pyrazole-4-formylhydrazide Derivatives Bearing a Diphenyl Ether Fragment.
Mechanism of Action
Target of Action
N-(3,3-diphenylpropyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide, also known as Fendiline , is a diphenylalkylamine blocker of L-type calcium channels . It primarily targets calmodulin and myosin light chain kinase 2 , which are found in skeletal and cardiac muscle . These proteins play crucial roles in muscle contraction and cellular signaling.
Mode of Action
This compound interacts with its targets by binding to the L-type calcium channels, thereby blocking the influx of calcium ions into the cell . This leads to a decrease in intracellular calcium levels, which in turn inhibits the activation of calmodulin and myosin light chain kinase 2 . The inhibition of these proteins disrupts muscle contraction, particularly in the heart and blood vessels, leading to vasodilation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the calcium signaling pathway. By blocking the L-type calcium channels, it disrupts the normal flow of calcium ions, which are essential for various cellular processes, including muscle contraction and neurotransmission . The downstream effects include relaxation of vascular smooth muscle, leading to vasodilation and a decrease in blood pressure .
Pharmacokinetics
The metabolism and elimination details of this compound are yet to be determined .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the relaxation of vascular smooth muscle. This results in vasodilation, which can help alleviate conditions such as angina pectoris by improving blood flow to the heart .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution. Additionally, factors such as temperature and the presence of other substances (e.g., food or other drugs) can influence its metabolism and elimination .
Biochemical Analysis
Biochemical Properties
It is hypothesized that it may interact with certain enzymes, proteins, and other biomolecules, influencing their function and activity
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
N-(3,3-diphenylpropyl)-1,3-dimethylpyrazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-16-20(15-24(2)23-16)21(25)22-14-13-19(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,15,19H,13-14H2,1-2H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZOPWUUKCAEKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.